N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide
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Overview
Description
“N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide” is a complex organic compound. It contains a pyrazole ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various enzymes and receptors in the body .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a 2-chlorophenyl group and a but-2-ynamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a 2-chlorophenyl group, and a but-2-ynamide group. The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the chlorophenyl group, and the but-2-ynamide group. Each of these functional groups can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-3-7-15(21)19-12(2)16(20-11-6-10-18-20)13-8-4-5-9-14(13)17/h4-6,8-12,16H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRPQAYSJBDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C1=CC=CC=C1Cl)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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